molecular formula C11H11ClIN3 B13230900 6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine

6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine

Cat. No.: B13230900
M. Wt: 347.58 g/mol
InChI Key: WHSUMZDLDJUOQJ-UHFFFAOYSA-N
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Description

6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine is a chemical compound with the molecular formula C11H11ClIN3 and a molecular weight of 347.58 g/mol This compound is notable for its unique structure, which includes a chloro, ethyl, and iodo substituent on a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with ethylamine, followed by iodination at the 8-position. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the substitution reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as K2CO3.

Major Products Formed

Scientific Research Applications

6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline core. The chloro, ethyl, and iodo substituents may enhance its binding affinity and specificity for these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its iodo group, in particular, may enhance its reactivity and potential for further functionalization compared to other quinoline derivatives .

Properties

Molecular Formula

C11H11ClIN3

Molecular Weight

347.58 g/mol

IUPAC Name

6-chloro-4-N-ethyl-8-iodoquinoline-3,4-diamine

InChI

InChI=1S/C11H11ClIN3/c1-2-15-11-7-3-6(12)4-8(13)10(7)16-5-9(11)14/h3-5H,2,14H2,1H3,(H,15,16)

InChI Key

WHSUMZDLDJUOQJ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C2C=C(C=C(C2=NC=C1N)I)Cl

Origin of Product

United States

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